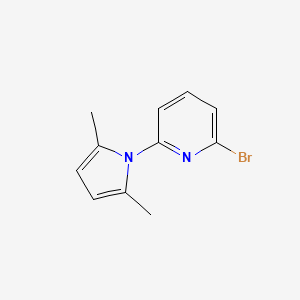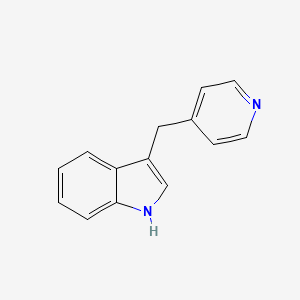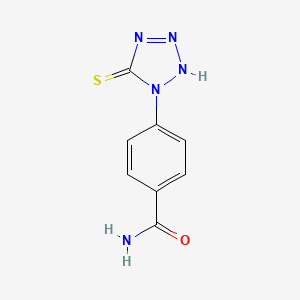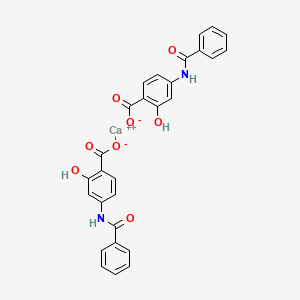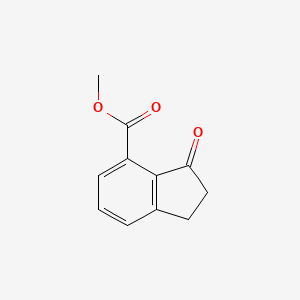
1-Chloro-4-methoxy-2-methyl-5-nitrobenzene
概要
説明
“1-Chloro-4-methoxy-2-methyl-5-nitrobenzene” is a chemical compound with the molecular formula C8H8ClNO3 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of “1-Chloro-4-methoxy-2-methyl-5-nitrobenzene” can be represented by the SMILES stringCOc1cc(ccc1Cl)N+[O-] . This indicates that the molecule contains a methoxy group (OCH3), a nitro group (NO2), and a chlorine atom (Cl) attached to a benzene ring. Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Chloro-4-methoxy-2-methyl-5-nitrobenzene” include its molecular weight (201.61 g/mol), its solid physical form, and its storage temperature (inert atmosphere, 2-8°C) .科学的研究の応用
1. Synthesis of Indole Derivatives
- Application Summary: “1-Chloro-4-methoxy-2-methyl-5-nitrobenzene” is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . These derivatives play a crucial role in cell biology and have attracted increasing attention due to their biological activity against cancer cells, microbes, and various disorders in the human body .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but it involves the construction of indoles as a moiety in selected alkaloids .
- Results or Outcomes: The synthesis of these indole derivatives has led to the development of biologically active compounds for the treatment of various health conditions .
2. Synthesis and Crystal Structure Analysis
- Application Summary: “1-Chloro-2-methyl-4-nitrobenzene” is used in the study of crystal structures . The compound crystallizes in the monoclinic space group P 2 1 /n .
- Methods of Application: The compound was prepared from 4-chloroaniline in good yield on successive oxidation and methylation . The crystal structure is stabilized by π…π contacts between adjacent benzene rings along with C–H…O hydrogen bonds and close Cl…O contacts .
- Results or Outcomes: The study provides valuable insights into the crystal structure of the compound, which can be useful in various applications, including the synthesis of diverse heterocycles and a number of industrial chemicals .
3. Nomenclature Studies
- Application Summary: The compound is used in the study of IUPAC nomenclature of substituted benzene derivatives .
- Methods of Application: The study involves understanding the numbering of substituted benzene derivatives according to IUPAC nomenclature .
- Results or Outcomes: The study provides insights into the systematic naming of the compound, which is “2-chloro-1-methyl-4-nitrobenzene” according to the lowest locant rule .
4. Zeolite Catalysis
- Application Summary: The compound is used in reactions catalyzed by zeolites .
- Methods of Application: The reaction of 1-chloro-2-nitrobenzene with dinitrogen pentoxide in dichloromethane is strongly catalyzed by H-Faujasite-720 (zeolite) .
- Results or Outcomes: The study provides insights into the catalytic properties of zeolites and their applications in organic reactions .
5. Solvent Parameter Determination
- Application Summary: The compound is used as a probe to determine solvent parameters .
- Methods of Application: The compound is used to determine the Π* of Kamlet-Taft solvent parameters in high pressure and supercritical water in the temperature range of 16-420 °C .
- Results or Outcomes: The study provides valuable data on solvent parameters, which can be useful in various applications, including the design of chemical reactions .
6. Benzylic Reactions
- Application Summary: The compound can be used in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .
- Methods of Application: The specific methods of these reactions are not detailed in the source, but they typically involve the use of a suitable reagent and reaction conditions .
- Results or Outcomes: These reactions can lead to the formation of various organic compounds, which can be useful in the synthesis of pharmaceuticals, dyes, and other chemicals .
Safety And Hazards
This compound is associated with certain hazards. The safety information includes pictograms GHS07, a signal word “Warning”, and hazard statements H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
特性
IUPAC Name |
1-chloro-4-methoxy-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKGERLHQSWZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578963 | |
| Record name | 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-methoxy-2-methyl-5-nitrobenzene | |
CAS RN |
101080-03-9 | |
| Record name | 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



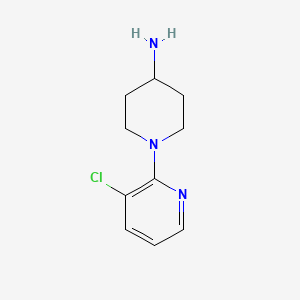
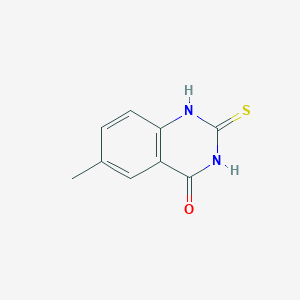
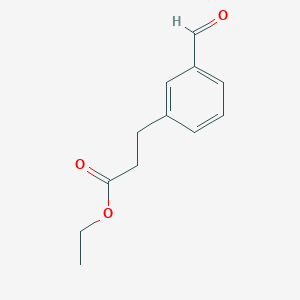
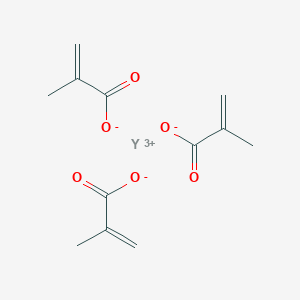
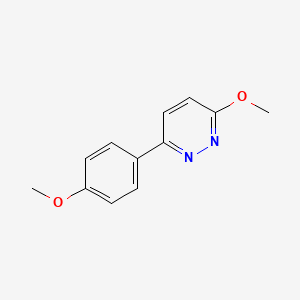
![[2-(1H-Indol-3-yl)-ethyl]-thiourea](/img/structure/B1610927.png)
